2-(4-pentoxyphenyl)acetic Acid
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Description
Scientific Research Applications
Chiral Auxiliary Applications
Research by Majewska (2019) explores 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, which shares a similar structure with 2-(4-pentoxyphenyl)acetic acid, as a chiral auxiliary compound. This compound has potential uses as chiral derivatizing agents for amines and alcohols, showing promise in separating diastereomeric alcohols and amines in 31P NMR spectra (Majewska, 2019).
Environmental Analysis
A study by Omidi et al. (2014) on 4-chloro-2-methylphenoxy acetic acid, a structurally related compound, discusses its use in environmental and biological sample analysis. The preparation of a molecular imprinted polymer for trace determination of this compound in various samples highlights the environmental monitoring applications of similar acetic acid derivatives (Omidi et al., 2014).
Antimicrobial Properties
Noolvi et al. (2016) synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which is structurally similar to this compound. These derivatives exhibited significant antimicrobial activities, indicating potential medical applications for related compounds (Noolvi et al., 2016).
Liquid Crystal Materials
The study by Egami et al. (2018) on (E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acetic acid, a compound related to this compound, discusses its application in liquid crystal materials. This indicates potential uses in electronic displays and other technologies requiring liquid crystal components (Egami et al., 2018).
Analytical Chemistry
The use of (2-Nitrophenyl)acetyl, a compound related to this compound, as a new hydroxyl protecting group in analytical chemistry, was studied by Daragics & Fügedi (2010). This research demonstrates the utility in protecting hydroxyl functions during chemical transformations, relevant to various analytical and synthetic applications (Daragics & Fügedi, 2010).
properties
IUPAC Name |
2-(4-pentoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-9-16-12-7-5-11(6-8-12)10-13(14)15/h5-8H,2-4,9-10H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFOFGQALYZYNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204346 |
Source
|
Record name | Acetic acid, 2-(4-pentoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55784-08-2 |
Source
|
Record name | 4-(Pentyloxy)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55784-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-(4-pentoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055784082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-(4-pentoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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